(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate
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Overview
Description
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolizine core, which is a bicyclic structure containing nitrogen, and is functionalized with hydroxy, acetyloxy, and methylbutanoate groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a diketone, under acidic or basic conditions.
Functionalization: The hydroxy group can be introduced through a hydroxylation reaction, while the acetyloxy group can be added via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the pyrrolizine derivative with 2-methylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and hydrolases. Its hydroxy and acetyloxy groups make it a suitable candidate for investigating metabolic pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate involves its interaction with specific molecular targets. The hydroxy and acetyloxy groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. The pyrrolizine core may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-hydroxy-2-methylbutanoate: Similar structure but with a hydroxy group instead of an acetyloxy group.
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-methoxy-2-methylbutanoate: Similar structure but with a methoxy group instead of an acetyloxy group.
Uniqueness
The presence of both hydroxy and acetyloxy groups in (7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate makes it unique compared to its analogs. These functional groups provide a balance of hydrophilic and hydrophobic properties, enhancing its solubility and reactivity. Additionally, the acetyloxy group can be easily modified, allowing for the synthesis of a wide range of derivatives with potential biological activity.
Properties
Molecular Formula |
C15H23NO5 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C15H23NO5/c1-4-15(3,21-10(2)17)14(19)20-9-11-5-7-16-8-6-12(18)13(11)16/h5,12-13,18H,4,6-9H2,1-3H3 |
InChI Key |
WZYYIFYCXJFFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OCC1=CCN2C1C(CC2)O)OC(=O)C |
Origin of Product |
United States |
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